

(R)-AAL: A Technical Guide to a Novel Immunomodulatory Sphingosine Analog

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Compound of Interest		
Compound Name:	(R)-AAL	
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Introduction

(R)-AAL, chemically known as (R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol, is a chiral sphingosine analog with significant immunomodulatory properties. As a derivative of the well-characterized immunosuppressant FTY720 (Fingolimod), (R)-AAL has garnered interest for its potential therapeutic applications in viral infections and autoimmune diseases. This technical guide provides a comprehensive review of the current literature on (R)-AAL, focusing on its synthesis, mechanism of action, and key experimental findings. The information is presented to support further research and development of this promising compound.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	(R)-2-amino-4-(4- heptyloxyphenyl)-2- methylbutanol	N/A
Molecular Formula	C18H31NO2	N/A
Chirality	(R)-enantiomer	[1]
Class	Sphingosine Analog	[2][3]



Synthesis

A chemoenzymatic approach has been successfully employed for the synthesis of **(R)-AAL**. This method utilizes a lipase-catalyzed transesterification at low temperatures to achieve the desired enantioselectivity.[1]

Detailed Experimental Protocol: Chemoenzymatic Synthesis of (R)-AAL

A detailed, step-by-step protocol for the chemoenzymatic synthesis of (R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol is not yet publicly available in the reviewed literature. However, a general approach based on related chemoenzymatic syntheses of chiral amino alcohols can be inferred.[4][5][6]

General Strategy:

- Synthesis of a racemic or prochiral precursor: This would likely involve the synthesis of a ketone or a related intermediate that can be stereoselectively reduced or aminated.
- Enzymatic resolution or asymmetric synthesis: A key step would involve the use of a lipase
 or another suitable enzyme to selectively acylate or deacylate one enantiomer of a racemic
 alcohol or amine precursor, allowing for their separation. Alternatively, an enzyme could be
 used for the asymmetric reduction of a ketone or imine to produce the desired (R)enantiomer.
- Functional group transformations: Subsequent chemical steps would be required to convert the chiral intermediate into the final **(R)-AAL** product. This may involve protection and deprotection of functional groups, and the introduction of the heptyloxyphenyl side chain.

Biological Activity and Mechanism of Action

(R)-AAL exhibits a complex immunomodulatory profile, with the ability to both suppress and enhance immune responses depending on the context. Its primary mechanism of action is believed to be through its interaction with sphingosine-1-phosphate (S1P) receptors, a family of G protein-coupled receptors that play a critical role in lymphocyte trafficking and immune cell function.[7][8][9][10]



Interaction with Sphingosine-1-Phosphate (S1P) Receptors

Like FTY720, **(R)-AAL** is a pro-drug that is phosphorylated in vivo to its active form, **(R)-AAL**-phosphate. This phosphorylated form then acts as an agonist at S1P receptors. While specific binding affinities (Ki values) for **(R)-AAL** at each of the five S1P receptor subtypes (S1P1-5) have not been reported in the available literature, it is known that related S1P analogs have nanomolar affinities for these receptors.[11][12][13][14] The engagement of S1P receptors on various immune cells, including dendritic cells and lymphocytes, is thought to be the initiating event for its downstream effects.[7][8]

Modulation of Dendritic Cell Function

A key aspect of **(R)-AAL**'s biological activity is its effect on dendritic cells (DCs), the most potent antigen-presenting cells of the immune system. In the context of viral infection, **(R)-AAL** has been shown to enhance the maturation of DCs.[2] This is characterized by the upregulation of co-stimulatory molecules and MHC class I, which are crucial for the activation of antiviral T cells.

This pro-maturation effect is dependent on the production of type I interferons (IFN- α/β).[2] **(R)-AAL** treatment of virus-infected DCs leads to an increase in IFN- β expression.[2] The immunostimulatory activity of **(R)-AAL** on DCs is abrogated in cells lacking the type I IFN receptor, highlighting the central role of this signaling pathway.[2]

Conversely, in other inflammatory contexts, such as influenza virus-induced lung injury, local administration of **(R)-AAL** can dampen the inflammatory response by suppressing DC maturation and reducing the production of pro-inflammatory cytokines and chemokines.[7] This dual activity suggests that the immunomodulatory effects of **(R)-AAL** are highly context-dependent.

Signaling Pathways

The immunomodulatory effects of **(R)-AAL** are mediated by complex signaling pathways, with the type I interferon pathway being a central player in its antiviral activity.

Type I Interferon Signaling Pathway



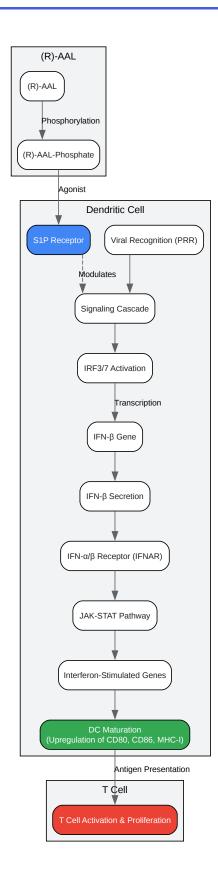




The induction of type I IFN by **(R)-AAL** in virally infected dendritic cells is a critical step in its mechanism of action. While the precise upstream signaling events linking S1P receptor engagement to IFN-β production are not fully elucidated for **(R)-AAL**, the general pathway of viral sensing and IFN induction is well-established. Viral components are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which trigger a signaling cascade culminating in the activation of transcription factors like IRF3 and IRF7, leading to the transcription of the IFN-β gene.[15][16][17][18]

The secreted IFN-β then acts in an autocrine and paracrine manner, binding to the type I IFN receptor (IFNAR) on DCs and other cells. This initiates the JAK-STAT signaling cascade, leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state and promote DC maturation and T-cell activation.[19]





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Caption: Signaling pathway of (R)-AAL-mediated dendritic cell maturation.



Key Experimental Data

While specific quantitative data such as IC50 and Ki values for **(R)-AAL** are not readily available in the public domain, several key experimental findings from the literature are summarized below.

Experiment	Key Finding	Reference
DC Maturation (LCMV infection)	(R)-AAL (1 μM) enhances the expression of MHC-I and B7-2 on LCMV-infected dendritic cells.	[2]
IFN-β Production (LCMV infection)	(R)-AAL increases IFN-β mRNA expression in LCMV- infected dendritic cells.	[2]
T-Cell Proliferation (LCMV infection)	(R)-AAL-treated, LCMV- infected DCs enhance the proliferation of virus-specific CD8+ T cells.	[2]
DC Maturation (Influenza infection)	Intratracheal administration of (R)-AAL suppresses influenza-induced DC activation in the lungs, as measured by downregulation of MHC-I, MHC-II, and B7-2.	[20]
Lymphocyte Trafficking	Similar to FTY720, (R)-AAL is expected to modulate lymphocyte trafficking, leading to lymphopenia.	[3]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments involving **(R)-AAL** are not fully described in the cited literature. However, based on the methodologies mentioned and standard laboratory practices, the following outlines can be provided.



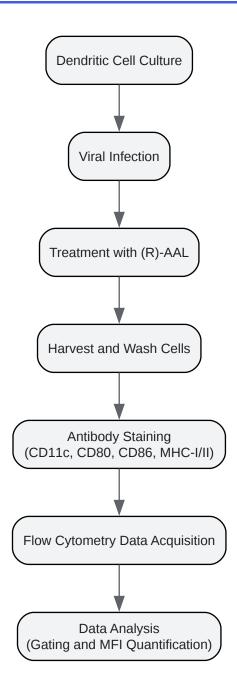
Flow Cytometry for Dendritic Cell Maturation Markers

Objective: To assess the expression of maturation markers (e.g., CD80, CD86, MHC-I, MHC-II) on the surface of dendritic cells following treatment with **(R)-AAL** and viral infection.

General Protocol:

- Cell Culture and Treatment: Culture bone marrow-derived dendritic cells (BMDCs) or other DC populations. Infect the cells with the virus of interest (e.g., LCMV, influenza) and treat with varying concentrations of (R)-AAL or vehicle control for a specified period (e.g., 24-48 hours).
- Cell Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the
 cells with fluorescently labeled antibodies specific for DC markers (e.g., CD11c) and
 maturation markers (e.g., CD80, CD86, MHC-I, MHC-II). Appropriate isotype controls should
 be included.
- Data Acquisition: Analyze the stained cells using a flow cytometer.
- Data Analysis: Gate on the DC population (e.g., CD11c+) and analyze the expression levels (Mean Fluorescence Intensity, MFI) of the maturation markers.





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Caption: Experimental workflow for flow cytometry analysis of DC maturation.

Quantitative PCR (qPCR) for IFN-β

Objective: To quantify the mRNA expression of IFN- β in dendritic cells treated with **(R)-AAL** and infected with a virus.

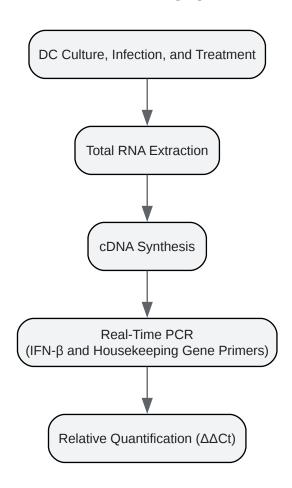
General Protocol:



- Cell Culture, Infection, and Treatment: As described for the flow cytometry protocol.
- RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
- cDNA Synthesis: Reverse transcribe the RNA into cDNA.
- qPCR: Perform real-time PCR using primers specific for mouse or human IFN-β and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
- Data Analysis: Calculate the relative expression of IFN- β mRNA using the $\Delta\Delta$ Ct method.

Mouse IFN-β qPCR Primers (Example):

- Forward: 5'-GCCTTTGCCATCCAAGAGATGC-3'[21]
- Reverse: 5'-ACACTGTCTGCTGGTGGAGTTC-3'[21]



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Caption: Experimental workflow for qPCR analysis of IFN-β expression.

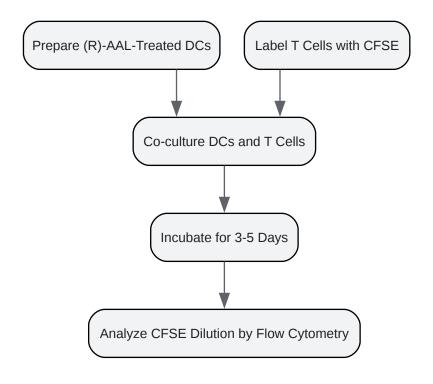
T-Cell Proliferation Assay (CFSE)

Objective: To measure the ability of **(R)-AAL**-treated dendritic cells to induce the proliferation of antigen-specific T cells.

General Protocol:

- DC Preparation: Culture, infect, and treat DCs with (R)-AAL as previously described.
- T-Cell Labeling: Isolate antigen-specific T cells (e.g., from a T-cell receptor transgenic mouse) and label them with Carboxyfluorescein succinimidyl ester (CFSE).
- Co-culture: Co-culture the CFSE-labeled T cells with the prepared DCs at an appropriate ratio.
- Incubation: Incubate the co-culture for several days (e.g., 3-5 days).
- Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence of the T-cell population by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
- Data Analysis: Quantify the percentage of divided cells and the number of cell divisions.





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